1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
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Overview
Description
1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of azetidines and triazoles. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structural features of this compound, including the presence of a fluorine atom and a methoxy group, contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using 3-fluoro-4-methoxybenzoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction, specifically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), using an azide and an alkyne precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving azetidine and triazole moieties.
Mechanism of Action
The mechanism of action of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structural features, including the azetidine and triazole rings, allow it to bind to these targets with high affinity and specificity. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-{[1-(3-fluorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole: Lacks the methoxy group, which may affect its reactivity and binding affinity.
1-{[1-(4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole: Lacks the fluorine atom, which may influence its chemical stability and biological activity.
1-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methyl}-1H-1,2,3-triazole: Contains a pyrrolidine ring instead of an azetidine ring, which may alter its conformational flexibility and target interactions.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-21-13-3-2-11(6-12(13)15)14(20)18-7-10(8-18)9-19-5-4-16-17-19/h2-6,10H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQVTNUUQMEUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC(C2)CN3C=CN=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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